molecular formula C20H19N5O B14518991 2-[(E)-{[2-(4-Methoxyphenyl)hydrazinylidene](phenyl)methyl}diazenyl]aniline CAS No. 62764-11-8

2-[(E)-{[2-(4-Methoxyphenyl)hydrazinylidene](phenyl)methyl}diazenyl]aniline

Cat. No.: B14518991
CAS No.: 62764-11-8
M. Wt: 345.4 g/mol
InChI Key: PNNCSAIUIMIMAV-UHFFFAOYSA-N
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Description

2-(E)-{[2-(4-Methoxyphenyl)hydrazinylidenemethyl}diazenyl]aniline is a chemical compound known for its unique structure and properties It is an azo compound, characterized by the presence of a nitrogen-nitrogen double bond (N=N) linking two aromatic rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(E)-{[2-(4-Methoxyphenyl)hydrazinylidenemethyl}diazenyl]aniline typically involves the reaction of 4-methoxyphenylhydrazine with benzaldehyde under acidic conditions to form the corresponding hydrazone. This intermediate is then subjected to diazotization and subsequent coupling with aniline to yield the final azo compound. The reaction conditions often include the use of hydrochloric acid and sodium nitrite for diazotization, followed by the addition of aniline in an alkaline medium.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to control reaction parameters such as temperature, pH, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

2-(E)-{[2-(4-Methoxyphenyl)hydrazinylidenemethyl}diazenyl]aniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso derivatives.

    Reduction: Reduction reactions can convert the azo group (N=N) to hydrazo (NH-NH) or amine groups.

    Substitution: Electrophilic aromatic substitution reactions can occur on the aromatic rings, introducing different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and catalytic hydrogenation are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are used under controlled conditions.

Major Products Formed

    Oxidation: Nitroso derivatives.

    Reduction: Hydrazo and amine derivatives.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

2-(E)-{[2-(4-Methoxyphenyl)hydrazinylidenemethyl}diazenyl]aniline has several applications in scientific research:

    Chemistry: Used as a precursor for the synthesis of various azo dyes and pigments.

    Biology: Studied for its potential as a biological stain and in the development of biosensors.

    Medicine: Investigated for its antimicrobial and anticancer properties.

    Industry: Utilized in the production of dyes, pigments, and as an intermediate in organic synthesis.

Mechanism of Action

The mechanism of action of 2-(E)-{[2-(4-Methoxyphenyl)hydrazinylidenemethyl}diazenyl]aniline involves its interaction with molecular targets such as enzymes and receptors. The azo group can undergo reduction in biological systems, leading to the formation of active metabolites that interact with cellular components. These interactions can result in various biological effects, including antimicrobial and anticancer activities.

Comparison with Similar Compounds

Similar Compounds

  • 2-(E)-{[2-(4-Chlorophenyl)hydrazinylidenemethyl}diazenyl]aniline
  • 2-[(E)-{[2-(4-Methoxyanilino)methyl]phenol}
  • 2-(Anilinomethyl)phenol

Uniqueness

2-(E)-{[2-(4-Methoxyphenyl)hydrazinylidenemethyl}diazenyl]aniline is unique due to the presence of the methoxy group on the aromatic ring, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and contributes to its specific applications and effects.

Properties

CAS No.

62764-11-8

Molecular Formula

C20H19N5O

Molecular Weight

345.4 g/mol

IUPAC Name

N-(2-aminophenyl)imino-N'-(4-methoxyanilino)benzenecarboximidamide

InChI

InChI=1S/C20H19N5O/c1-26-17-13-11-16(12-14-17)22-24-20(15-7-3-2-4-8-15)25-23-19-10-6-5-9-18(19)21/h2-14,22H,21H2,1H3

InChI Key

PNNCSAIUIMIMAV-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)NN=C(C2=CC=CC=C2)N=NC3=CC=CC=C3N

Origin of Product

United States

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